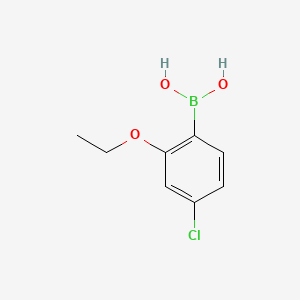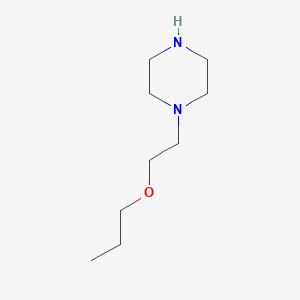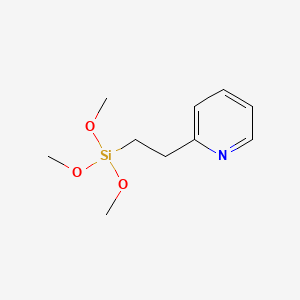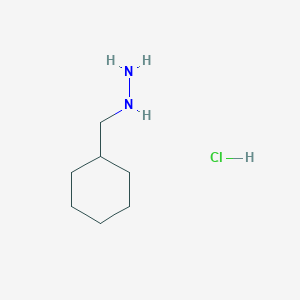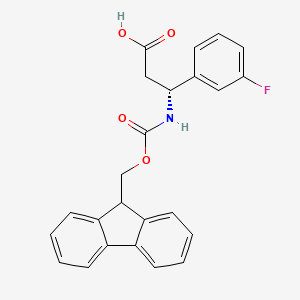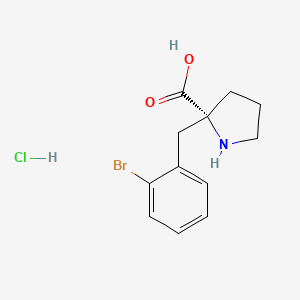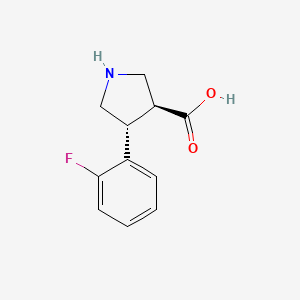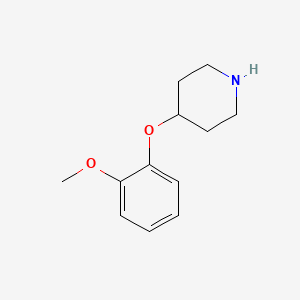
4-(2-Methoxyphenoxy)piperidine
Vue d'ensemble
Description
“4-(2-Methoxyphenoxy)piperidine” is a chemical compound with the molecular formula C12H17NO2 . It has a molecular weight of 207.27 . It is a solid substance at room temperature .
Synthesis Analysis
While specific synthesis methods for “4-(2-Methoxyphenoxy)piperidine” were not found in the search results, piperidine derivatives are important synthetic fragments for designing drugs and their synthesis has been widespread . A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .
Molecular Structure Analysis
The molecular structure of “4-(2-Methoxyphenoxy)piperidine” consists of a piperidine ring attached to a methoxyphenoxy group . The InChI code for this compound is 1S/C12H17NO2/c1-14-11-4-2-3-5-12(11)15-10-6-8-13-9-7-10/h2-5,10,13H,6-9H2,1H3 .
Physical And Chemical Properties Analysis
“4-(2-Methoxyphenoxy)piperidine” is a solid substance at room temperature . It has a molecular weight of 207.27 and a molecular formula of C12H17NO2 .
Applications De Recherche Scientifique
Antitumor Activity : Bis-indole derivatives, involving piperidine substructures, have shown significant antitumor activity. This includes the synthesis of compounds with piperidine and their evaluation against human cell line screens for antitumor properties. Particularly, derivatives involving pyridine have demonstrated higher activity compared to piperazine derivatives (Andreani et al., 2008).
Bacterial Persistence Eradication : Research has indicated that certain chemical compounds, including those with piperidine structures, can selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This is significant in understanding the mechanism of bacterial persistence and developing targeted treatments (Kim et al., 2011).
c-Met/ALK Inhibition in Cancer Therapy : Aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been identified as potent and selective inhibitors with significant efficacy in pharmacological and antitumor assays. This suggests their potential application in targeted cancer therapies (Li et al., 2013).
Antifungal Properties : Piperidine derivatives have been identified with antifungal activities. A study on Piper hispidum leaves identified a new pyrrolidine amide with antifungal activity against specific fungi, indicating potential applications in antifungal drug development (Alécio et al., 1998).
Corrosion Inhibition : Piperidine derivatives have been studied for their corrosion inhibition properties on metals. Quantum chemical and molecular dynamic simulation studies suggest these compounds are effective in preventing iron corrosion, which could be significant in industrial applications (Kaya et al., 2016).
Neuroprotective Potential : The combination of piperidine derivatives with other compounds has shown potential in neuroprotection. For instance, studies on the combination of Quercetin and piperine against neurotoxicity suggest potential therapeutic applications for neurodegenerative diseases (Singh et al., 2017).
Propriétés
IUPAC Name |
4-(2-methoxyphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-4-2-3-5-12(11)15-10-6-8-13-9-7-10/h2-5,10,13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXAVSKIFOOMGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402119 | |
| Record name | 4-(2-methoxyphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenoxy)piperidine | |
CAS RN |
28033-32-1 | |
| Record name | 4-(2-methoxyphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Methoxyphenoxy)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



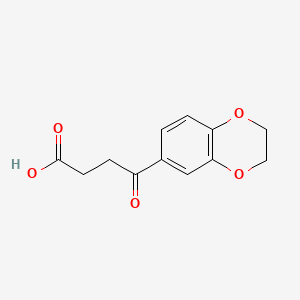
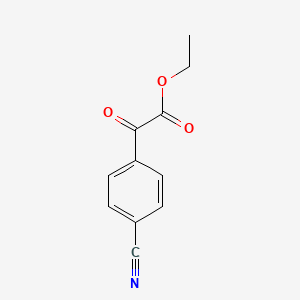
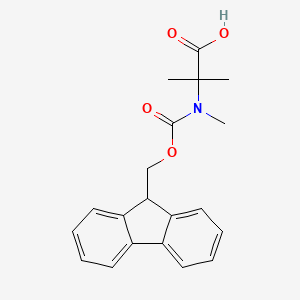
![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine](/img/structure/B1587341.png)
